molecular formula C19H18ClN3O2 B11310852 N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B11310852
M. Wt: 355.8 g/mol
InChI Key: XRNDAKAUXBOZCB-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a benzyl group, and an acetamide moiety linked to a phenoxy group that is further substituted with a chlorine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Benzylation: The pyrazole ring is then benzylated using benzyl halides under basic conditions.

    Acetamide formation: The benzylated pyrazole is reacted with chloroacetic acid or its derivatives to form the acetamide linkage.

    Phenoxy substitution: Finally, the acetamide is reacted with 4-chloro-3-methylphenol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory, analgesic, or anticancer properties.

    Biology: The compound may be used in biological assays to study its effects on cellular processes and pathways.

    Industry: It could be used as an intermediate in the synthesis of other complex organic molecules or as a specialty chemical in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and phenoxy groups may facilitate binding to these targets, while the acetamide moiety could play a role in the compound’s overall activity. The exact pathways and molecular targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide: can be compared with other similar compounds, such as:

    N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide: Lacks the methyl group on the phenoxy ring.

    N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methylphenoxy)acetamide: Lacks the chlorine atom on the phenoxy ring.

    N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide: Lacks both the chlorine and methyl groups on the phenoxy ring.

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C19H18ClN3O2/c1-14-11-16(7-8-17(14)20)25-13-19(24)22-18-9-10-21-23(18)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,24)

InChI Key

XRNDAKAUXBOZCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CC=C3)Cl

Origin of Product

United States

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